n,n'-Dimethylbenzidine

Übersicht

Beschreibung

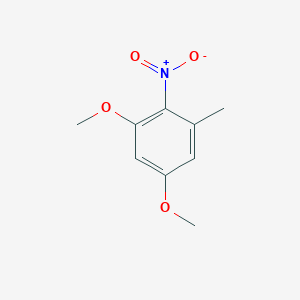

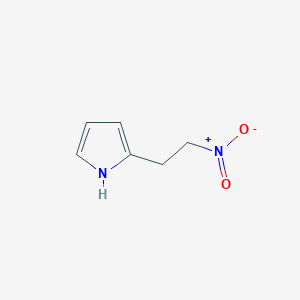

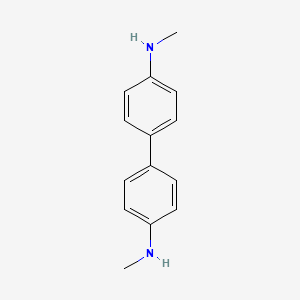

N,N’-Dimethylbenzidine (also known as 4,4’-dimethylbenzidine or DMB ) is an organic compound with the chemical formula C14H16N2 . It belongs to the class of aromatic diamines and plays a crucial role in various applications, including organic electronics and materials science .

Synthesis Analysis

The synthesis of N,N’-Dimethylbenzidine involves the condensation of o-tolidine (3,3’-dimethylbenzidine) with an aldehyde or ketone. The reaction typically occurs under acidic conditions, leading to the formation of the desired product. Various synthetic routes exist, and researchers have explored different methods to optimize yield and purity .

Molecular Structure Analysis

The molecular structure of N,N’-Dimethylbenzidine consists of two benzene rings connected by a central nitrogen atom. The dimethyl substituents are positioned ortho to each other on the benzene rings. The planar nature of the molecule allows for efficient π–π stacking interactions in solid-state structures .

Chemical Reactions Analysis

N,N’-Dimethylbenzidine serves as a versatile building block for the synthesis of various heterocyclic compounds. Researchers have explored its reactivity in the context of acyclic, carbocyclic, and fused heterocycles. Notably, these derivatives exhibit biological activity and have potential applications in drug discovery .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Industrial and Diagnostic Applications

N,N'-Dimethylbenzidine (DMB), primarily used in its dihydrochloride salt form, finds application in the production of azopigments, polyurethane elastomers, and plastics for coating. It also has utility in diagnostic tests in laboratories, particularly due to its color-changing properties when oxidized, making it useful in various analytical chemistry applications (Bruchajzer & Frydrych, 2018).

Toxicology Studies

Extensive toxicological research has been conducted on DMB, mainly due to concerns regarding its potential carcinogenicity. A study conducted by the National Toxicology Program as part of their Benzidine Dye Initiative evaluated the carcinogenic and toxicological properties of DMB dihydrochloride. This initiative aimed to understand the health risks associated with exposure to benzidine-congener-derived dyes, such as DMB dihydrochloride. The findings contribute significantly to understanding the health risks and regulatory considerations for DMB (Morgan et al., 1994).

Spectroelectrochemical Studies

DMB has been studied in the field of electrochemistry. Spectroelectrochemical methods, including in-situ Fourier Transform Infrared (FTIR) and Differential Electrochemical Mass Spectroscopy (DEMS), were used to study the electrochemical oxidation of DMB. This research is essential for understanding the redox behavior and degradation of DMB, which is relevant for its applications in industrial processes and its environmental impact (Planes et al., 2014).

Chemical Reactivity Studies

Studies on the reactivity of DMB, particularly its radical cation form, have been conducted to understand its behavior in various chemical processes. This research is important for applications where DMB undergoes oxidation or interacts with other chemicals, providing insight into its stability and reactivity under different conditions (Kirchgessner et al., 2006).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-methyl-4-[4-(methylamino)phenyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-15-13-7-3-11(4-8-13)12-5-9-14(16-2)10-6-12/h3-10,15-16H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGGQWILNAAODRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)C2=CC=C(C=C2)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80950837 | |

| Record name | N~4~,N~4'~-Dimethyl[1,1'-biphenyl]-4,4'-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80950837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n,n'-Dimethylbenzidine | |

CAS RN |

2810-74-4 | |

| Record name | N,N′-Dimethylbenzidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2810-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC86613 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86613 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N~4~,N~4'~-Dimethyl[1,1'-biphenyl]-4,4'-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80950837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Trifluoromethyl)phenyl]piperidin-2-one](/img/structure/B3050632.png)

![Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, diethyl ester](/img/structure/B3050634.png)

![[1,3]Thiazolo[5,4-d][1,3]thiazole-2,5-dicarboxylic acid](/img/structure/B3050635.png)